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Compound of Interest

Compound Name: Protac brd4-dcaf1 degrader-1

Cat. No.: B15544398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the chemical structure and

theoretical mechanism of action for PROTAC BRD4-DCAF1 degrader-1 (also known as I-907).

As of this writing, detailed quantitative data and specific experimental protocols for this

particular molecule are not extensively available in the public domain. Therefore, the data

tables and experimental protocols provided herein are illustrative templates based on standard

methodologies for characterizing similar PROTAC molecules.

Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in

pharmacology, enabling the targeted degradation of specific proteins rather than their inhibition.

This guide focuses on a specific PROTAC, BRD4-DCAF1 degrader-1 (I-907), designed to

induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4.

BRD4 is a key epigenetic reader and transcriptional co-activator implicated in the pathogenesis

of numerous cancers and inflammatory diseases. By recruiting the DDB1 and CUL4 associated

factor 1 (DCAF1) E3 ubiquitin ligase, this PROTAC hijacks the cell's natural protein disposal

machinery to eliminate BRD4.

Chemical Structure and Properties
PROTAC BRD4-DCAF1 degrader-1 is a heterobifunctional molecule comprising three key

components: a ligand that binds to the BRD4 protein, a ligand that recruits the DCAF1 E3
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ligase, and a linker that connects these two moieties.

Chemical Structure:

Formula: C₆₀H₆₄Cl₂F₂N₈O₉S

Molecular Weight: 1182.17 g/mol

CAS Number: 3036944-87-0

SMILES: CC1=NN=C2--INVALID-LINK--

=O)C3=CC(Cl)=CC=C3">C@HN=C(C3=C(SC(C)=C3C)N12)C1C=CC(Cl)=CC=1[1]

InChIKey: QMEURCSLKDQIKL-GTMCEHENSA-N[1]

Mechanism of Action: The Ubiquitin-Proteasome
System
The primary mechanism of action for PROTAC BRD4-DCAF1 degrader-1 involves the

formation of a ternary complex between BRD4, the PROTAC molecule, and the DCAF1 E3

ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin

molecules from the E3 ligase to lysine residues on the surface of BRD4. The resulting

polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.xcessbio.com/products/m34144
https://www.xcessbio.com/products/m34144
https://www.benchchem.com/product/b15544398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Environment

Ternary Complex Formation

BRD4-DCAF1 Degrader-1

BRD4 Protein

DCAF1 E3 Ligase

Recruits

26S Proteasome

Targeted for Degradation

BRD4-PROTAC-DCAF1

Degrades

Ubiquitin

Polyubiquitination

Ubiquitination

Click to download full resolution via product page

Caption: Signaling pathway of BRD4 degradation mediated by BRD4-DCAF1 Degrader-1.

Quantitative Data Summary
While specific quantitative data for PROTAC BRD4-DCAF1 degrader-1 is limited, the following

tables illustrate the types of data typically generated to characterize such a molecule. The

reported DC₅₀ for this degrader is in the range of 10-100 nM.[1]

Table 1: In Vitro Degradation Profile
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Cell Line Target Protein DC₅₀ (nM) Dₘₐₓ (%) Timepoint (h)

e.g., MCF7 BRD4 10-100 >90 24

e.g., HeLa BRD4
Data not

available

Data not

available
24

e.g., Jurkat BRD4
Data not

available

Data not

available
24

Table 2: Binding Affinities

Component Binding Partner Assay Kₑ (nM)

BRD4 Ligand Moiety BRD4 (BD1) e.g., TR-FRET Data not available

BRD4 Ligand Moiety BRD4 (BD2) e.g., TR-FRET Data not available

DCAF1 Ligand Moiety DCAF1 e.g., SPR Data not available

Table 3: Cellular Activity

Cell Line Assay IC₅₀ (nM) Timepoint (h)

e.g., MCF7 Cell Viability (MTS) Data not available 72

e.g., HeLa Cell Viability (CTG) Data not available 72

e.g., Jurkat
Apoptosis (Caspase-

Glo)
Data not available 48

Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize

PROTACs.

Western Blotting for BRD4 Degradation
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This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells following

treatment with the PROTAC.

Materials:

Cell culture reagents

PROTAC BRD4-DCAF1 degrader-1

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells

with a dose-response of PROTAC BRD4-DCAF1 degrader-1 for the desired time (e.g., 24

hours). Include a vehicle control (DMSO).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate with primary anti-BRD4 antibody overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash and incubate with a primary antibody for a loading control (e.g., GAPDH).

Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

Quantify band intensities to determine the percentage of BRD4 degradation relative to the

vehicle control.
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Caption: A typical experimental workflow for Western Blot analysis of PROTAC-mediated

protein degradation.

Cell Viability Assay (MTS Assay)
This protocol measures the effect of BRD4 degradation on cell proliferation and viability.

Materials:

96-well plates

Cultured cells and complete growth medium

PROTAC BRD4-DCAF1 degrader-1

MTS reagent

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate

overnight.

Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified

duration (e.g., 72 hours). Include a vehicle control.

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

and determine the IC₅₀ value.

Conclusion
PROTAC BRD4-DCAF1 degrader-1 is a promising chemical tool for the targeted degradation

of BRD4. Its mechanism of action, leveraging the DCAF1 E3 ligase and the ubiquitin-

proteasome system, offers a powerful alternative to traditional small-molecule inhibition.
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Further detailed characterization of its biological activity, including precise degradation kinetics,

binding affinities, and in vivo efficacy, will be crucial in fully elucidating its therapeutic potential.

The protocols and frameworks provided in this guide offer a solid foundation for researchers to

conduct such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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